![molecular formula C12H9N3O B2894593 2-(Pyridin-4-yl)benzo[d]oxazol-6-amine CAS No. 154851-84-0](/img/structure/B2894593.png)

2-(Pyridin-4-yl)benzo[d]oxazol-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

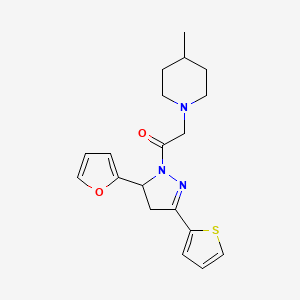

2-(Pyridin-4-yl)benzo[d]oxazol-6-amine, also known as PBO, is a synthetic compound with potential applications in various fields of research and industry. It is an important heterocyclic nucleus having a wide spectrum of biological activities .

Synthesis Analysis

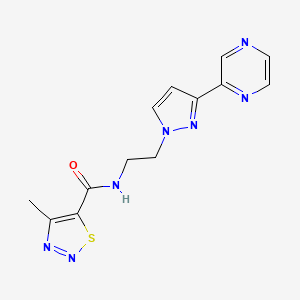

The synthesis of 2-(Pyridin-4-yl)benzo[d]oxazol-6-amine involves the use of 2-aminobenzoxazole scaffolds . Structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl displayed potent inhibitory activities .Molecular Structure Analysis

The molecular formula of 2-(Pyridin-4-yl)benzo[d]oxazol-6-amine is C12H9N3O. Its molecular weight is 211.224. The InChI code is 1S/C12H9N3O/c13-9-3-4-11-10 (6-9)15-12 (16-11)8-2-1-5-14-7-8/h1-7H,13H2 .Wissenschaftliche Forschungsanwendungen

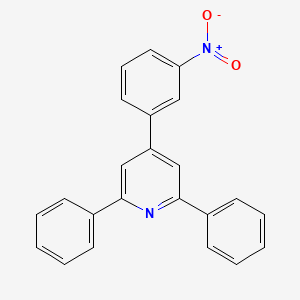

3D-QSAR Studies in Drug Design

3D-QSAR studies have been conducted on the chemical features of pyridine-2-amines like 2-(Pyridin-4-yl)benzo[d]oxazol-6-amine, particularly in the external region of c-Met active sites. These studies, utilizing docking and comparative molecular field analysis, help in understanding the inhibitory potency of such compounds and their role in drug design (Lee, Lee, Kim, & Chae, 2013).

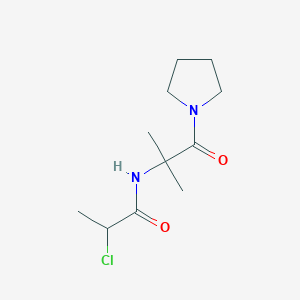

Synthesis and Biological Potency

Biologically potent derivatives, like N-(Pyridin-2-yl)benzo[d]thiazol-2-amines, have been synthesized using oxidative C–S bond formation strategies. Such compounds feature in various biological applications due to their metal-free approach and broad scope of substrates (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).

Microwave-Assisted Synthesis in Marine-Inspired Compounds

Innovative synthetic routes, like microwave-assisted synthesis, have been employed to create novel compounds inspired by marine topsentines and nortopsentines. This includes derivatives of benzo[d]oxazole-2-carboximidamides, indicating the versatility of such compounds in synthetic organic chemistry (Deau, Dubouilh-Benard, Levacher, & Besson, 2014).

Inhibitors in Cardiovascular Disease Treatment

Derivatives of 2-(Pyridin-4-yl)benzo[d]oxazol-6-amine have been identified as potent inhibitors of G-protein-coupled receptor kinases, specifically GRK-2 and -5, highlighting their potential in the treatment of cardiovascular diseases (Cho et al., 2013).

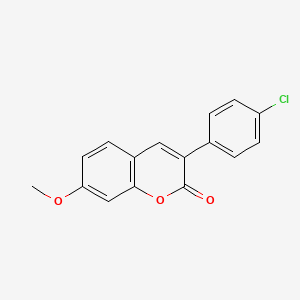

Corrosion Inhibition Studies

Compounds like benzylidene-pyridine-2-yl-amine have shown significant efficacy in inhibiting corrosion in metals, particularly in acidic environments. This application demonstrates the compound's utility in industrial and engineering contexts (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Eigenschaften

IUPAC Name |

2-pyridin-4-yl-1,3-benzoxazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEJXSRGFRIIJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC(=N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-4-yl)benzo[d]oxazol-6-amine | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((5-(isopropylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2894514.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-(2-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2894522.png)

![9-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]carbazole](/img/structure/B2894530.png)

![8-methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride](/img/structure/B2894532.png)